4-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-10-13(21-16-15-10)14(18)17(9-12-3-2-8-20-12)11-4-6-19-7-5-11/h2-3,8,11H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGADANOAGDPNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide (CAS Number: 2097863-13-1) is a complex organic compound that features a thiadiazole ring, oxane moiety, and thiophene substituent. This unique structural composition suggests potential for diverse biological activities, particularly in medicinal chemistry. Despite limited specific studies on this compound, its structural analogs and related thiadiazole derivatives have been extensively researched for various biological activities.
The molecular formula for this compound is C₁₆H₁₉N₃O₂S₂, with a molecular weight of approximately 321.5 g/mol. The presence of the thiadiazole ring is significant as it is known for its diverse biological activities including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₂S₂ |
| Molecular Weight | 321.5 g/mol |
| CAS Number | 2097863-13-1 |
Biological Activity Overview
Research on thiadiazole derivatives has highlighted their potential in various therapeutic areas, including:
- Antimicrobial Activity : Thiadiazole compounds have shown significant antibacterial properties against various pathogens. For example, related compounds have demonstrated effective inhibition against Xanthomonas species with median effective concentrations (EC50) as low as 15 μg/mL .
- Anticancer Properties : Thiadiazole derivatives are recognized for their anticancer activities. Studies indicate that certain thiadiazoles can induce apoptosis in cancer cells without affecting normal cells. For instance, some derivatives have shown IC50 values lower than 0.5 μg/mL against breast and lung cancer cell lines .
- Anti-inflammatory Effects : Compounds containing the thiadiazole moiety have also exhibited anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases .
Case Studies and Research Findings
While specific studies on this compound are scarce, the following findings from related compounds provide insight into its potential biological activity:
Antimicrobial Studies
A study conducted on various thiadiazole derivatives revealed that compounds with similar functional groups effectively inhibited bacterial growth. For example:
- Compound A : EC50 = 22 μg/mL against Xanthomonas axonopodis.
- Compound B : EC50 = 15 μg/mL against Xanthomonas oryzae.
These results suggest that modifications to the thiadiazole structure can enhance antibacterial efficacy .
Anticancer Studies
Research has demonstrated that certain thiadiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines:
- Compound C : IC50 = 0.28 μg/mL against MCF-7 (breast cancer).
- Compound D : IC50 = 0.52 μg/mL against A549 (lung cancer).
These findings underscore the importance of structural modifications in enhancing anticancer activity .
While specific mechanisms for this compound remain to be elucidated, related compounds often interact with cellular targets such as tubulin or DNA, leading to cell cycle arrest and apoptosis in cancer cells . The carboxamide group may enhance solubility and bioavailability, contributing to the overall biological activity of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Core Heterocycle : The 1,2,3-thiadiazole core in the target compound distinguishes it from thiazole () or 1,3,4-thiadiazole derivatives (). Thiadiazoles generally exhibit enhanced metabolic stability compared to thiazoles due to reduced ring oxidation .
- Substituent Effects: Oxan-4-yl Group: The tetrahydropyran moiety contributes to lipophilicity (logP) and may improve blood-brain barrier penetration compared to purely aromatic substituents (e.g., pyridinyl in ) . Thiophene vs. Alkyl vs.
Physicochemical Properties
Table 2: Physical and Molecular Properties
- Thermal Stability : Melting points for analogues (e.g., 90–92°C for Compound 1l) suggest that crystalline packing is influenced by substituent bulk and symmetry .
Q & A
Q. What synthetic routes are established for synthesizing 4-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiadiazole core formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
Carboxamide coupling : Reacting the thiadiazole-5-carboxylic acid with oxan-4-amine and (thiophen-2-yl)methylamine using coupling agents like EDCI/HOBt in DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final product.
Key intermediates should be characterized via -NMR and IR spectroscopy to confirm regioselectivity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm) and thiadiazole (C-S-C, ~650 cm) groups.
- - and -NMR : Confirms substitution patterns (e.g., oxan-4-yl protons at δ 3.5–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What in vitro assays are used to evaluate biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC determination) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
- Temperature Control : Maintain 0–5°C during carboxamide coupling to minimize side reactions .
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCI) to optimize activation .
- Yield Tracking : Use HPLC to monitor reaction progress and identify bottlenecks (e.g., intermediate stability) .
Q. How to resolve discrepancies between predicted and observed NMR data?
- Methodological Answer :
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ADF).
- Dynamic Effects : Consider rotameric equilibria (e.g., oxan-4-yl chair conformers) causing peak splitting .
- Crystallography : Use single-crystal X-ray diffraction (refined via SHELXL) to resolve ambiguous stereochemistry .
Q. What strategies address conflicting biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., oxan-4-yl vs. piperidine) to isolate contributing moieties .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum content) to minimize variability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent studies .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
